Cas no 5531-33-9 (N-Acetyl Phentermine)

N-Acetyl Phentermine structure
Nome del prodotto:N-Acetyl Phentermine
N-Acetyl Phentermine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2-Methyl-1-phenylpropan-2-yl)acetamide
- Acetamide,N-(1,1-dimethyl-2-phenylethyl)-
- N-(1,1-Dimethyl-2-phenylethyl)acetamid
- AC1L6G06
- AC1Q5L7N
- CTK8B6180
- N-(1,1-Dimethyl-2-phenyl-aethyl)-acetamid
- N-(1,1-dimethyl-2-phenyl-ethyl)-acetamide
- N-2-methyl-3-phenyl-2-propylacetamide
- N-Acetylphentermine
- NCIOpen2_001624
- NSC103909
- Phentermine, acetyl
- SureCN6514301
- NSC 103909
- EC 611-254-2
- N-(1,1-dimethyl-2-phenyl-ethyl)acetamide
- NSC-103909
- DTXSID20295678
- A870225
- SCHEMBL6514301
- AKOS015999874
- N-(1,1-Dimethyl-2-phenylethyl)acetamide
- A830771
- NS00006198
- N-(1,1-Dimethyl-2-phenylethyl)acetamide #
- 5531-33-9
- N-Acetyl Phentermine
- (N-(2-methyl-1-phenyl-2 propanyl) acetamide
- N-(2-methyl-1-phenylpropan-2-yl) acetamide
- N-(1,1-Dimethyl-2-phenylethyl)acetamide; N-(alpha,alpha-Dimethylphenethyl)acetamide; NSC 103909; N-(2-Methyl-1-phenylpropan-2-yl)acetamide
- DB-308429
-
- MDL: MFCD00715767
- Inchi: InChI=1S/C12H17NO/c1-10(14)13-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,13,14)
- Chiave InChI: AVEJEOTYLAFEDZ-UHFFFAOYSA-N
- Sorrisi: CC(NC(C)(CC1=CC=CC=C1)C)=O
Proprietà calcolate
- Massa esatta: 191.13111
- Massa monoisotopica: 191.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.1A^2
- XLogP3: 2.1
Proprietà sperimentali
- Densità: 0.984
- Punto di ebollizione: 354.6°Cat760mmHg
- Punto di infiammabilità: 211.9°C
- Indice di rifrazione: 1.508
- PSA: 29.1
- LogP: 2.53470
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
N-Acetyl Phentermine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Acetyl Phentermine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | M332870-25mg |
N-Acetyl Phentermine |
5531-33-9 | 25mg |
$ 193.00 | 2023-09-07 | ||
TRC | M332870-50mg |
N-(2-Methyl-1-phenylpropan-2-yl)acetamide |
5531-33-9 | 50mg |
215.00 | 2021-07-28 | ||
TRC | M332870-100mg |
N-Acetyl Phentermine |
5531-33-9 | 100mg |
$ 729.00 | 2023-09-07 | ||
TRC | M332870-250mg |
N-Acetyl Phentermine |
5531-33-9 | 250mg |
$ 1512.00 | 2023-09-07 | ||
Alichem | A019114841-5g |
N-(2-Methyl-1-phenylpropan-2-yl)acetamide |
5531-33-9 | 95% | 5g |
$400.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629383-1g |
N-(2-methyl-1-phenylpropan-2-yl)acetamide |
5531-33-9 | 98% | 1g |
¥11115.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629383-5g |
N-(2-methyl-1-phenylpropan-2-yl)acetamide |
5531-33-9 | 98% | 5g |
¥33280.00 | 2024-05-09 | |
Crysdot LLC | CD12061674-5g |
N-(2-Methyl-1-phenylpropan-2-yl)acetamide |
5531-33-9 | 95+% | 5g |
$304 | 2024-07-24 |
N-Acetyl Phentermine Letteratura correlata
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
5531-33-9 (N-Acetyl Phentermine) Prodotti correlati
- 1153001-47-8(6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one)
- 877815-94-6(6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate)
- 1006958-93-5(3,5-dimethyl-4-nitro-1-(3-phenoxyphenyl)methyl-1H-pyrazole)
- 1805454-43-6(Ethyl 4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine-2-acetate)
- 1339058-38-6(2-Bromomethyl-1,4-dioxane)
- 169222-42-8((4-(Trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF)
- 83704-54-5(1,2,3,8,9-PENTACHLORODIBENZOFURAN)
- 1267539-46-7(5-[(7-Hydroxy-2-Oxo-2H-Chromene-3-Carbonyl)-Amino]-Pentanoic Acid)
- 1396799-27-1(ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate)
- 2137831-65-1(4-(Difluoromethoxy)-3-(propan-2-yl)aniline)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
